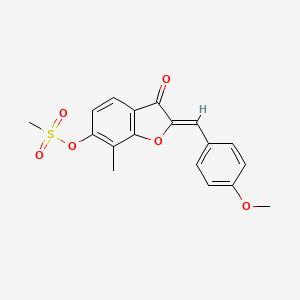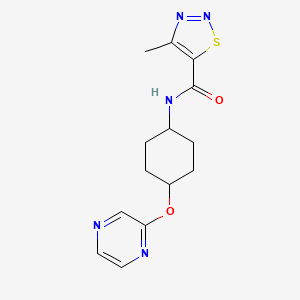
4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H17N5O2S and its molecular weight is 319.38. The purity is usually 95%.
The exact mass of the compound 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives have been identified as potential inhibitors of photosynthetic electron transport. A study by Vicentini et al. (2005) synthesized and screened several pyrazole compounds, including derivatives similar in structural motifs to the query compound, for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. Some compounds showed remarkable inhibitory properties in the micromolar range, comparable to commercial herbicides like diuron, lenacil, and hexazinone, suggesting their potential use in agricultural chemistry (Vicentini et al., 2005).
Antimycobacterial Activity
Compounds incorporating pyrazine and thiadiazole structures have been explored for their antimycobacterial properties. Gezginci et al. (1998) synthesized and tested substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis. The study highlighted the potential of these compounds, with activities ranging up to 16 times the potency of pyrazinamide, a drug used in tuberculosis treatment (Gezginci, Martin, & Franzblau, 1998).
Cytotoxic Activity Against Cancer Cells
The search for new anticancer agents has led to the development of pyrazole and pyrazolopyrimidine derivatives. Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, evaluating them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study underscores the potential of such compounds in the development of new cancer therapies (Hassan, Hafez, & Osman, 2014).
Synthesis and Characterization of Novel Derivatives
Efforts to synthesize novel compounds often focus on those with potential biological activities. A study by Pfeiffer et al. (2013) explored the cyclocondensation of substituted thiosemicarbazides, leading to various derivatives, including pyrazole-based compounds. Such synthetic routes expand the library of compounds available for further biological evaluation and potential application in drug discovery (Pfeiffer et al., 2013).
Propiedades
IUPAC Name |
4-methyl-N-(4-pyrazin-2-yloxycyclohexyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-9-13(22-19-18-9)14(20)17-10-2-4-11(5-3-10)21-12-8-15-6-7-16-12/h6-8,10-11H,2-5H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZVCFIHKQORGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2605486.png)
![2-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2605487.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2605488.png)
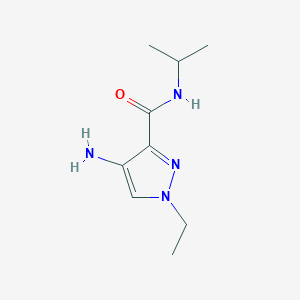
![methyl 3-(N-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2605490.png)
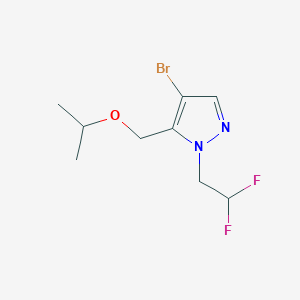
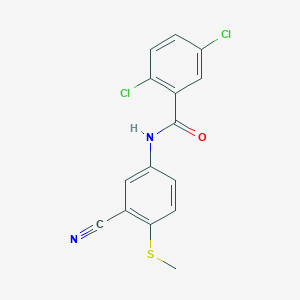
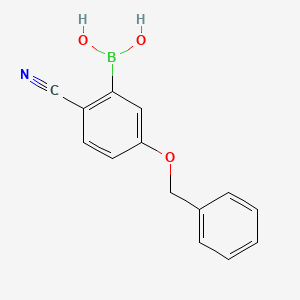
![2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2605494.png)
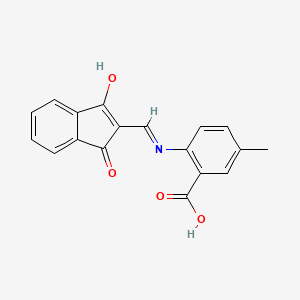
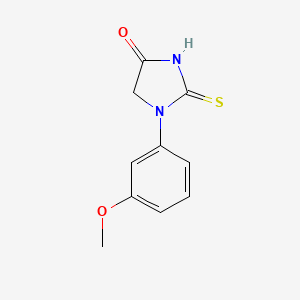
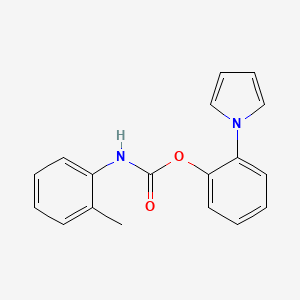
![Methyl 6-acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2605505.png)
